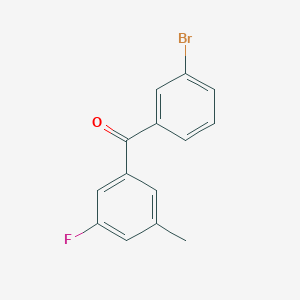

3-Bromo-3'-fluoro-5'-methylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-3’-fluoro-5’-methylbenzophenone: is an organic compound with the molecular formula C14H10BrFO It is a derivative of benzophenone, where the phenyl rings are substituted with bromine, fluorine, and methyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-fluoro-5’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. The process can be summarized as follows:

Starting Materials: 3-Bromo-5-fluorotoluene and benzoyl chloride.

Catalyst: Aluminum chloride (AlCl3) is commonly used as a catalyst.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-3’-fluoro-5’-methylbenzophenone follows a similar synthetic route but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control enhances the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-3’-fluoro-5’-methylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

Electrophilic Substitution: Bromine (Br2) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

Substitution: 3-Methoxy-3’-fluoro-5’-methylbenzophenone.

Reduction: 3-Bromo-3’-fluoro-5’-methylbenzyl alcohol.

Oxidation: 3-Bromo-3’-fluoro-5’-methylbenzoic acid.

Applications De Recherche Scientifique

Organic Synthesis

Role in Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of photoactive materials and azobenzenes.

Methodology : The synthesis typically involves reactions such as Friedel-Crafts acylation, where the compound is used to create more complex molecules through electrophilic substitution reactions.

Outcomes : The synthesized azobenzene derivatives exhibit rapid trans to cis isomerization, which can be utilized in photochemical applications.

Medicinal Chemistry

Antitumor Activity : Research indicates that 3-Bromo-3'-fluoro-5'-methylbenzophenone has potential antitumor properties. Its structural features allow it to interact effectively with biological targets, influencing enzymatic activities and receptor signaling pathways.

Synthesis of Antibacterial Agents : The compound can be transformed into sulfonamides, which have been utilized as antibacterial drugs. The amidation reaction is commonly employed to synthesize these derivatives, leading to compounds that show significant antibacterial activity against various pathogens .

Photochemistry

Photoactive Materials : In photochemical applications, this compound is used to develop materials that respond to light. Its ability to undergo isomerization makes it suitable for applications in optical devices and sensors.

Characterization Techniques : The structural characterization of synthesized compounds often employs spectroscopic methods such as NMR and X-ray diffraction to confirm the formation and purity of the products.

Proteomics

Biochemical Research : This compound is utilized in proteomics research to study protein interactions and functions. It serves as a tool for understanding protein structures, which can have implications in drug discovery and development.

Mechanism of Action : The interactions with proteins may involve binding to active sites, leading to modulation of signal transduction pathways and influencing cellular functions .

Industrial Applications

Pharmaceuticals and Agrochemicals : Beyond academic research, this compound finds applications in the pharmaceutical industry for drug formulation and development. It is also used in agrochemicals, contributing to the synthesis of pesticides and herbicides.

Summary of Findings

The following table summarizes key applications and findings related to this compound:

Mécanisme D'action

The mechanism of action of 3-Bromo-3’-fluoro-5’-methylbenzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The pathways involved in its action include:

Inhibition of Enzyme Activity: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Modulation of Protein-Protein Interactions: It can disrupt protein-protein interactions, affecting cellular signaling pathways.

Induction of Apoptosis: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparaison Avec Des Composés Similaires

- 3-Bromo-5-fluorobenzotrifluoride

- 3-Bromo-2-fluoro-5-nitrobenzoic acid

- 3-Bromo-5-fluorobenzoic acid

Comparison:

- 3-Bromo-3’-fluoro-5’-methylbenzophenone vs. 3-Bromo-5-fluorobenzotrifluoride: Both compounds contain bromine and fluorine atoms, but the presence of a methyl group in 3-Bromo-3’-fluoro-5’-methylbenzophenone makes it more hydrophobic and alters its reactivity.

- 3-Bromo-3’-fluoro-5’-methylbenzophenone vs. 3-Bromo-2-fluoro-5-nitrobenzoic acid: The nitro group in 3-Bromo-2-fluoro-5-nitrobenzoic acid introduces electron-withdrawing effects, making it more reactive towards nucleophiles compared to 3-Bromo-3’-fluoro-5’-methylbenzophenone.

- 3-Bromo-3’-fluoro-5’-methylbenzophenone vs. 3-Bromo-5-fluorobenzoic acid: The carboxylic acid group in 3-Bromo-5-fluorobenzoic acid makes it more polar and water-soluble, whereas 3-Bromo-3’-fluoro-5’-methylbenzophenone is more lipophilic.

Activité Biologique

3-Bromo-3'-fluoro-5'-methylbenzophenone is a synthetic compound belonging to the benzophenone family, which is characterized by its diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and environmental chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H10BrFO. It features a benzophenone backbone with bromine and fluorine substituents that influence its biological interactions. The presence of these halogens can enhance lipophilicity and alter the compound's reactivity with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can bind to receptors, altering signaling pathways that regulate cellular functions.

- Antioxidant Activity : Some studies suggest that benzophenone derivatives exhibit antioxidant properties, which could protect cells from oxidative stress.

Anticancer Activity

A study investigating the anticancer potential of various benzophenone derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. The compound showed a dose-dependent inhibition of cell growth, particularly in breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Antimicrobial Properties

Another research effort focused on the antimicrobial activity of halogenated benzophenones. This compound exhibited notable antibacterial effects against Gram-positive bacteria, such as Staphylococcus aureus. The study employed disk diffusion methods to assess efficacy, revealing that this compound could disrupt bacterial cell membranes .

Data Tables

Propriétés

IUPAC Name |

(3-bromophenyl)-(3-fluoro-5-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c1-9-5-11(8-13(16)6-9)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVBMXNIPAWBOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.